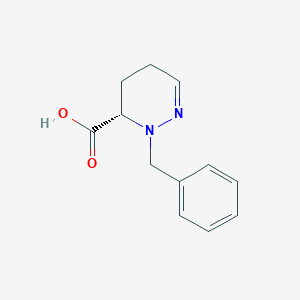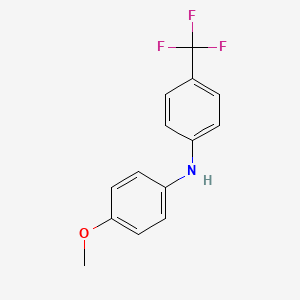
9-Amino-2-ethoxycarbonyl-1-hydroxyacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 9-amino-1-hydroxy-3,4-dihydroacridine-2-carboxylate is a chemical compound belonging to the acridine family Acridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-amino-1-hydroxy-3,4-dihydroacridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the acridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: This step often involves the use of amination reactions, where an amino group is introduced to the acridine core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 9-amino-1-hydroxy-3,4-dihydroacridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Ethyl 9-amino-1-hydroxy-3,4-dihydroacridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 9-amino-1-hydroxy-3,4-dihydroacridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 9-amino-1-hydroxy-3,4-dihydroacridine-2-carboxylate can be compared with other acridine derivatives, such as:
Acriflavine: Known for its antimicrobial properties.
Proflavine: Used as an antiseptic and in biological staining.
Quinacrine: Used as an antimalarial drug.
These compounds share similar structural features but differ in their specific applications and biological activities. Ethyl 9-amino-1-hydroxy-3,4-dihydroacridine-2-carboxylate is unique due to its specific functional groups and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C16H14N2O3 |
|---|---|
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
ethyl 9-amino-1-hydroxyacridine-2-carboxylate |
InChI |
InChI=1S/C16H14N2O3/c1-2-21-16(20)10-7-8-12-13(15(10)19)14(17)9-5-3-4-6-11(9)18-12/h3-8,19H,2H2,1H3,(H2,17,18) |
Clave InChI |
KMNNQXQHDOSMQT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(C3=CC=CC=C3N=C2C=C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetonitrile, 2-(2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)-](/img/structure/B14119275.png)
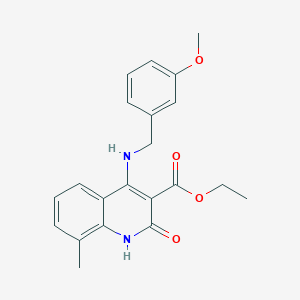
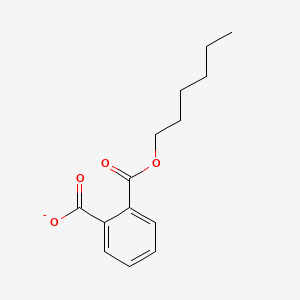
![3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14119289.png)
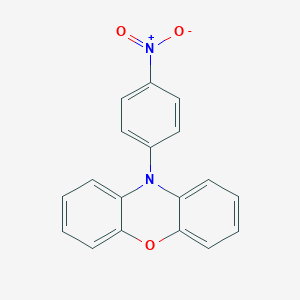
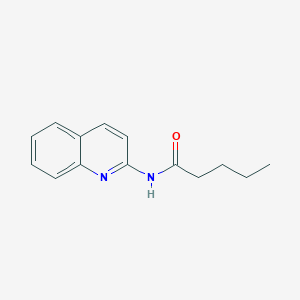
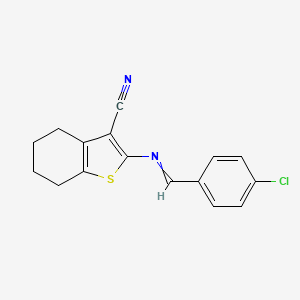
![2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine](/img/structure/B14119317.png)
![12-ethyl-20-(furan-2-carbonyl)-9-oxa-1,12-diazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3,5,7,13,15,17,19-octaen-11-one](/img/structure/B14119333.png)

![N-benzyl-3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B14119358.png)
![3-Amino-2-[4-[[7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]carbamoyl]-1,3-dithietan-2-ylidene]-3-oxopropanoate](/img/structure/B14119367.png)
